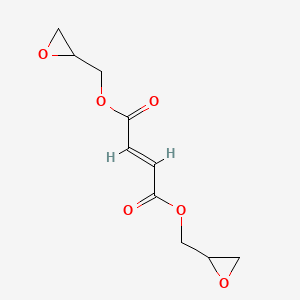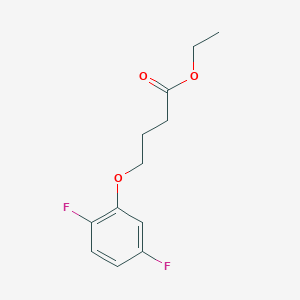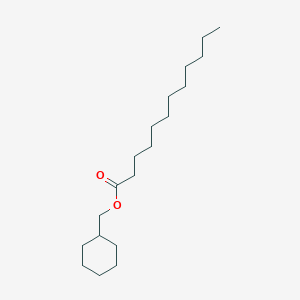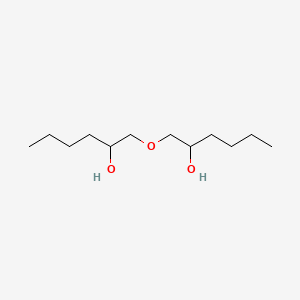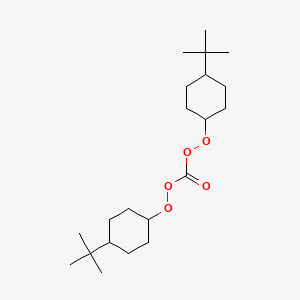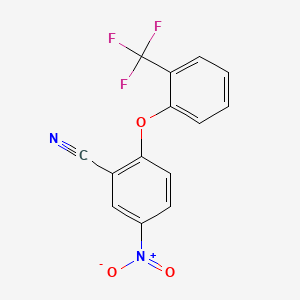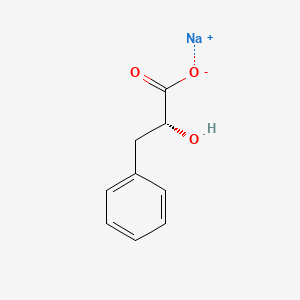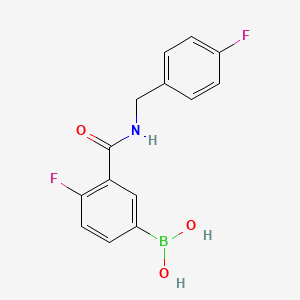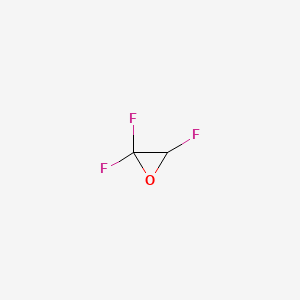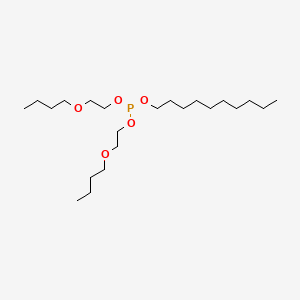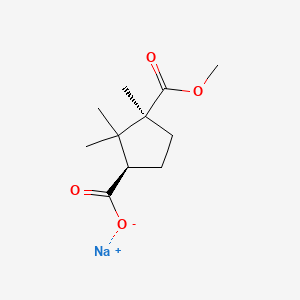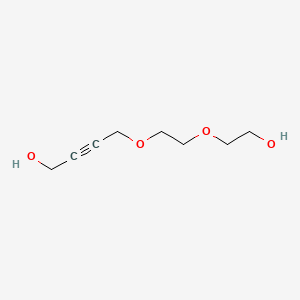
5,8-Dioxa-2-decyne-1,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dioxa-2-decyne-1,10-diol es un compuesto orgánico con la fórmula molecular C8H14O4 y un peso molecular de 174.19 g/mol . También se conoce por su nombre sistemático, 4-[2-(2-hidroxietoxi)etoxi]-2-butin-1-ol . Este compuesto se caracteriza por la presencia de dos grupos hidroxilo y un grupo funcional alquino, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,8-Dioxa-2-decyne-1,10-diol típicamente implica la reacción de 2-butin-1-ol con óxido de etileno en condiciones controladas . La reacción procede a través de un mecanismo de adición nucleofílica, donde el grupo hidroxilo de 2-butin-1-ol ataca al óxido de etileno, dando como resultado la formación del producto deseado. La reacción generalmente se lleva a cabo en presencia de una base, como el hidróxido de potasio, para facilitar el ataque nucleofílico.
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound puede ampliarse optimizando las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos . Los reactores de flujo continuo se emplean a menudo para garantizar una mezcla eficiente y una transferencia de calor, lo que lleva a rendimientos y pureza más altos del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,8-Dioxa-2-decyne-1,10-diol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar compuestos carbonílicos.
Reducción: El grupo alquino puede reducirse para formar alquenos o alcanos.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono o el catalizador de Lindlar se emplea a menudo.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los tosilatos en presencia de una base.
Principales Productos Formados
Oxidación: Formación de aldehídos o cetonas.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de éteres o ésteres.
Aplicaciones Científicas De Investigación
5,8-Dioxa-2-decyne-1,10-diol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Employed in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.
Industria: Utilizado en la producción de productos químicos especiales y polímeros.
Mecanismo De Acción
El mecanismo de acción de 5,8-Dioxa-2-decyne-1,10-diol implica su interacción con varios objetivos moleculares a través de sus grupos funcionales hidroxilo y alquino. Estas interacciones pueden conducir a la formación de enlaces covalentes con sitios nucleofílicos en enzimas u otras biomoléculas, modulando así su actividad . El compuesto también puede participar en reacciones de química click, que se utilizan ampliamente en bioconjugación y ciencia de materiales .
Comparación Con Compuestos Similares
Compuestos Similares
2-Butin-1-ol: Estructura similar pero carece de las unidades de óxido de etileno.
4-(2-Hydroxyethoxy)but-2-yne-1-ol: Similar pero con diferentes patrones de sustitución.
Unicidad
5,8-Dioxa-2-decyne-1,10-diol es único debido a su combinación de grupos hidroxilo y alquino, que proporcionan una plataforma versátil para diversas modificaciones químicas y aplicaciones. Su capacidad para someterse a múltiples tipos de reacciones lo convierte en un compuesto valioso tanto en entornos de investigación como industriales .
Propiedades
Número CAS |
84282-20-2 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
4-[2-(2-hydroxyethoxy)ethoxy]but-2-yn-1-ol |
InChI |
InChI=1S/C8H14O4/c9-3-1-2-5-11-7-8-12-6-4-10/h9-10H,3-8H2 |
Clave InChI |
FJLNSRDLZGUCRI-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCC#CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


